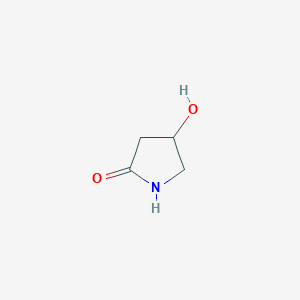

4-Hydroxy-2-pyrrolidone

描述

4-Hydroxy-2-pyrrolidone (CAS: 25747-41-5, 22677-21-0, 68108-18-9) is a cyclic amide (lactam) with a hydroxyl group at the 4-position of the pyrrolidone ring. Its molecular formula is C₄H₇NO₂ (molecular weight: 101.11 g/mol). Key properties include:

- Melting Behavior: Racemic (±)-4-hydroxy-2-pyrrolidone exhibits a fusion enthalpy (ΔHfus) of 26.74 kJ/mol at 394.8 K, while the (R)-enantiomer has ΔHfus = 23.41 kJ/mol at 392 K .

- Optical Activity: The (S)-enantiomer shows specific rotation [α]D²² = -57.6 (c = 1.00, H₂O) .

- Crystallization: Forms enantiopure crystals via preferential crystallization in isopropyl alcohol, as demonstrated in ternary phase diagrams .

The compound is used in pharmaceutical synthesis (e.g., as a precursor for nootropic agents like oxiracetam) and exhibits unique solvent-dependent optical properties due to its hydroxyl and lactam functionalities .

Structure

3D Structure

属性

IUPAC Name |

4-hydroxypyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c6-3-1-4(7)5-2-3/h3,6H,1-2H2,(H,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOGISYQVOGVIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312173 | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25747-41-5, 62624-29-7 | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25747-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxy-2-pyrrolidone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025747415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Pyrrolidinone, 4-hydroxy-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062624297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxy-2-pyrrolidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism and Starting Materials

The foundational synthesis route involves reacting 4-halogeno-3-hydroxybutyrate (Formula 2: X = Cl/Br; R = C₁–C₄ alkyl) with alkali/alkaline earth metal azides (NaN₃, KN₃) to form 4-azido-3-hydroxybutyrate intermediates (Formula 3). Subsequent hydrogenation and cyclization yield 4-hydroxy-2-pyrrolidone (Formula 1). Optically active starting materials, such as (S)-4-chloro-3-hydroxybutyrate, enable enantioselective synthesis without racemization.

Table 1: Representative 4-Halogeno-3-Hydroxybutyrate Substrates

| Halogen (X) | Alkyl Group (R) | Optical Activity |

|---|---|---|

| Cl | Methyl | Racemic |

| Br | Ethyl | (S)-configuration |

| Cl | Isopropyl | (R)-configuration |

Catalytic Promoters and Reaction Conditions

The azidation step proceeds at 25–120°C in polar aprotic solvents (DMF, DMSO). While spontaneous, reaction rates increase 2–3× with promoters:

Cyclization occurs via hydrogenation of the azide intermediate (H₂, Pd/C or Raney Ni) in ethyl acetate or THF at 20–25°C, achieving 85–92% yield. Excess hydrogen pressure (>1 atm) reduces byproduct formation.

Enantioselective Synthesis and Optical Purity Retention

Chiral Pool Utilization

Optically pure this compound derives from chiral precursors like (R)- or (S)-4-halogeno-3-hydroxybutyrate. For example, (S)-4-chloro-3-hydroxybutyrate yields (S)-4-hydroxy-2-pyrrolidone with 98–99% ee under inert atmospheres. Racemization is limited to <1% when reaction temperatures remain below 50°C.

Thermodynamic Control in Cyclization

The ring-closing step (4-amino-3-hydroxybutyrate → this compound) is exothermic (ΔH = −28.49 kJ/mol). Base catalysts (K₂CO₃, Et₃N) accelerate intramolecular amidation, reducing reaction time from 24 h to 2–4 h.

Table 2: Base Catalysts for Cyclization

| Catalyst | Concentration (mol%) | Time (h) | Yield (%) |

|---|---|---|---|

| None | 0 | 24 | 65 |

| K₂CO₃ | 5 | 4 | 88 |

| Et₃N | 2 | 3 | 91 |

Purification and Crystallization Strategies

Solvent-Based Recrystallization

Crude this compound is purified via recrystallization in:

Table 3: Solubility in Isopropanol (25°C)

| Enantiomer | Solubility (g/100 mL) | Supersolubility (g/100 mL) |

|---|---|---|

| (R)-form | 12.3 | 15.7 |

| (S)-form | 11.9 | 16.2 |

| Racemate | 8.4 | 10.1 |

Preferential Crystallization of Racemates

Racemic this compound forms a conglomerate, enabling resolution via seeded crystallization in IPA. At 4°C, sequential cooling cycles yield 99% ee (S)-enantiomer with 70% recovery.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

化学反应分析

Role of Base Catalysts in Cyclization

Adding 0.1–5 mol% base catalysts (e.g., NaOH, KOH) during hydrogenation accelerates intramolecular amidation without requiring additional heating :

Key Effects of Bases :

-

Prevents racemization, critical for pharmaceutical applications.

Purification and Crystallization

Post-synthesis purification employs recrystallization to achieve >99.5% purity :

Racemic Behavior :

-

(±)-4-Hydroxy-2-pyrrolidone forms a conglomerate in isopropanol, enabling chiral resolution via crystallization .

Stability and Reactivity

科学研究应用

Chemistry

4-Hydroxy-2-pyrrolidone serves as a crucial building block in organic synthesis. It is utilized for the construction of complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals. The compound's ability to undergo various chemical transformations makes it an essential intermediate in synthetic pathways.

Biology

In biological research, 4-H2P is studied for its potential role in enzyme inhibition. The compound can interact with specific enzymes, potentially blocking their activity through binding at active sites. This interaction is primarily facilitated by the hydroxyl group, which forms hydrogen bonds with target molecules, enhancing binding affinity and specificity.

Medicine

This compound has garnered attention for its therapeutic potential, particularly in neurology. Studies indicate that it may have neuroprotective effects, reducing cell death and oxidative stress in neuronal cells exposed to harmful conditions. Additionally, it is being investigated as a precursor for biologically active molecules that could lead to new drug developments for neurological disorders.

Enzyme Inhibition

Research has demonstrated that 4-H2P can inhibit various enzymes, making it a candidate for drug development targeting specific diseases. For instance, studies have shown that it can significantly reduce oxidative damage markers in neuronal cells.

Neuroprotective Effects

A notable case study published in Frontiers in Neuroscience highlighted the neuroprotective properties of this compound. In this study, cultured neuronal cells treated with the compound exhibited lower rates of cell death when subjected to oxidative stress compared to untreated controls.

Antimicrobial Activity

Emerging research indicates that derivatives of this compound possess antimicrobial properties against various pathogens. For example, certain modified compounds have shown moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . These findings suggest potential applications in developing new antibacterial agents.

Case Study 1: Neuroprotective Properties

A study published in Frontiers in Neuroscience investigated the effects of this compound on neuronal cells under oxidative stress conditions. The results indicated that treatment with this compound led to a significant reduction in cell death and markers of oxidative damage compared to controls.

Case Study 2: Antimicrobial Potential

Research published in MDPI explored the antimicrobial activities of novel derivatives based on the structure of this compound. The findings showed that these compounds exhibited varying degrees of activity against several pathogenic microorganisms, indicating their potential as lead compounds for new antibacterial drugs .

作用机制

The mechanism of action of 4-Hydroxy-2-pyrrolidone involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

相似化合物的比较

5-Hydroxy-2-pyrrolidone

- Structure : Hydroxyl group at the 5-position.

- Biosynthesis : Metabolite of putrescine via 2-pyrrolidone in rat liver, unlike 4-hydroxy-2-pyrrolidone, which is synthesized chemically .

- Metabolic Pathway : Converted from 2-pyrrolidone under physiological conditions (pH 7.5), highlighting positional hydroxylation differences .

- Applications: Limited data, but its role in metabolic studies contrasts with this compound’s synthetic utility.

3-Hydroxy-2-pyrrolidone

- Structure : Hydroxyl group at the 3-position.

- Optical Properties: Exhibits a solvent-dependent circular dichroism (CD) spectrum. The n→π* Cotton effect sign reverses in water vs. methanol, unlike this compound, which shows consistent positive CE in polar solvents .

- Synthesis: Derived from resolved 4-amino-3-hydroxybutyric acid, emphasizing stereochemical complexity .

2-Pyrrolidone and N-Methyl-2-pyrrolidone (NMP)

- Key Difference : The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity, reducing volatility compared to NMP.

4-Hydroxy-2-pyrrolidinecarboxylic Acid

- Structure : Carboxylic acid substituent at the 4-position.

- Properties : Higher acidity (pKa ~2–3) due to the carboxylic group, contrasting with the neutral lactam in this compound.

- Applications: Potential chiral building block in peptide mimetics, unlike the lactam’s role in cyclic amide synthesis .

Physicochemical and Spectroscopic Data

Table 1: Thermal and Optical Properties

生物活性

4-Hydroxy-2-pyrrolidone, also known as (S)-4-hydroxy-2-pyrrolidinone, is a chiral compound that has garnered attention for its diverse biological activities. Its unique structural attributes enable it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound is characterized by a five-membered lactam ring containing a hydroxyl group, which contributes to its reactivity and biological activity. The compound's molecular formula is , and it possesses a molecular weight of 101.1 g/mol. The presence of the hydroxyl group enhances its ability to form hydrogen bonds, which is crucial for its binding interactions with biological macromolecules.

The mechanism of action for this compound primarily involves enzyme inhibition. It acts by binding to the active sites of specific enzymes, thereby blocking their activity. This interaction is facilitated by the compound's ability to form hydrogen bonds due to its hydroxyl group, which increases its affinity for target molecules .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In a study of various derivatives, it was noted that certain compounds related to this compound displayed moderate inhibitory effects against several bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus (including MRSA), Bacillus subtilis, and Clostridium perfringens.

- Gram-negative bacteria : Limited activity was observed against Ralstonia solanacarum, while no significant effects were noted against Escherichia coli or Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these activities ranged from 1.56 to 25 µM, indicating potential as lead compounds for antibacterial drug development .

Cytotoxicity

The cytotoxic effects of this compound have also been investigated. A study found that derivatives exhibited broad-spectrum cytotoxicity against various cancer cell lines, with IC50 values ranging from 4.35 to 9.72 µM. This suggests potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological significance of this compound:

- Antimicrobial Properties : A recent investigation isolated new alkaloids from endophytic fungi that are structurally related to this compound. These compounds demonstrated notable antibacterial activity against multiple strains, reinforcing the therapeutic potential of this class of compounds .

- Cytotoxicity Against Cancer Cells : Research highlighted the cytotoxic effects of derivatives on ten different cancer cell lines, indicating a promising avenue for developing anticancer agents based on the structure of this compound .

- Enzyme Inhibition Studies : Studies have focused on the compound's role as an enzyme inhibitor, particularly in metabolic pathways relevant to drug metabolism and disease processes .

Table 1: Biological Activity Overview

| Activity Type | Target Organisms/Cells | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Staphylococcus aureus (MRSA) | 12.5–25 µM |

| Bacillus subtilis | 1.56–6.25 µM | |

| Clostridium perfringens | 1.56–6.25 µM | |

| Escherichia coli | No activity | |

| Pseudomonas aeruginosa | No activity | |

| Cytotoxicity | Various cancer cell lines | 4.35–9.72 µM |

常见问题

Q. What spectroscopic techniques are essential for characterizing 4-Hydroxy-2-pyrrolidone, and how should data interpretation be approached?

To confirm the structure and purity of this compound, researchers should employ:

- Nuclear Magnetic Resonance (NMR) : Analyze proton (¹H) and carbon (¹³C) spectra to identify functional groups and stereochemistry.

- Infrared Spectroscopy (IR) : Detect characteristic lactam C=O stretching (~1700 cm⁻¹) and hydroxyl (-OH) bands.

- Differential Scanning Calorimetry (DSC) : Measure fusion enthalpies (e.g., 26.74 kJ·mol⁻¹ for the (+)-enantiomer) to assess purity and phase transitions .

- Mass Spectrometry (MS) : Confirm molecular weight (101.11 g/mol) and fragmentation patterns .

Methodological Tip : Cross-reference observed data with literature values (e.g., CAS 25747-41-5) and use computational tools like ChemDraw for structural validation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Key precautions include:

- Engineering Controls : Use closed systems or local exhaust ventilation to minimize inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (dust masks) is advised for powder handling .

- Waste Management : Segregate chemical waste and consult hazardous material disposal guidelines .

Note : Always conduct a risk assessment prior to synthesis or handling, as stability under varying conditions (e.g., pH, temperature) may influence reactivity .

Q. What synthetic strategies are commonly employed for this compound, and how can reaction efficiency be optimized?

While direct synthetic routes are not detailed in the provided evidence, analogous lactam synthesis methods include:

Q. Optimization Strategies :

- Monitor reaction progress via thin-layer chromatography (TLC).

- Adjust solvent polarity (e.g., ethanol vs. DMF) to enhance yield.

- Purify via recrystallization or column chromatography, referencing melting points (e.g., 394.8 K for (+)-enantiomer) for validation .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., fusion enthalpy) for this compound enantiomers be resolved?

Discrepancies in fusion enthalpies (e.g., 26.74 kJ·mol⁻¹ for (+)-enantiomer vs. 28.49 kJ·mol⁻¹ for (-)-enantiomer) may arise from:

- Purity Issues : Use DSC coupled with HPLC to verify enantiomeric purity .

- Crystallographic Differences : Analyze crystal packing via X-ray diffraction to assess lattice energy contributions.

- Experimental Variability : Standardize heating rates and sample masses in DSC protocols .

Recommendation : Replicate measurements across multiple labs and report detailed experimental conditions to enhance reproducibility .

Q. What methodologies ensure high enantiomeric purity during this compound synthesis?

Key approaches include:

- Chiral Resolution : Use chiral stationary phases (e.g., cellulose derivatives) in HPLC .

- Asymmetric Catalysis : Employ catalysts like proline derivatives to favor specific enantiomers during cyclization .

- Dynamic Kinetic Resolution : Combine racemization and selective crystallization for enantiopure yields .

Validation : Compare optical rotation data with literature values (e.g., [α]D for (+)-enantiomer) and confirm via circular dichroism (CD) .

Q. How does the stability of this compound under varying pH and temperature conditions impact experimental design?

- pH Sensitivity : The lactam ring may hydrolyze under acidic/basic conditions. Conduct stability studies in buffers (pH 2–12) and monitor via NMR .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds. Store samples at ≤4°C to prevent degradation .

Experimental Design : Pre-test stability under intended reaction conditions and incorporate stabilizers (e.g., antioxidants) if necessary .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。